(7S,9S)-7-[(2S,4R,5S,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
Description
The compound (7S,9S)-7-[(2S,4R,5S,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride (hereafter referred to by its common name, doxorubicin hydrochloride) is a hydrochloride salt of the anthracycline antibiotic doxorubicin. Its structure comprises a tetracyclic aglycone core linked to an amino sugar moiety (2S,4R,5S,6R-4-amino-5-hydroxy-6-methyloxan-2-yl) via a glycosidic bond . Key properties include:
- Molecular formula: C₂₇H₃₀ClNO₁₁
- Molecular weight: 579.98 g/mol
- Appearance: Orange to dark red crystalline powder .
- Therapeutic uses: Treatment of breast cancer, lymphomas, leukemias, and solid tumors .
- Mechanism: DNA intercalation, topoisomerase II inhibition, and generation of reactive oxygen species (ROS) via redox cycling .
Properties
IUPAC Name |
(7S,9S)-7-[(2S,4R,5S,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H/t10-,13-,15+,17-,22-,27+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWSFMDVAYGXBV-HWOVUJDOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClNO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (7S,9S)-7-[(2S,4R,5S,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride (referred to as A01) has garnered attention due to its potential anticancer properties. This article reviews its biological activity, particularly focusing on its efficacy against various cancer cell lines and the underlying mechanisms of action.
A01 is a tetracene derivative characterized by multiple hydroxyl groups and an amino sugar moiety. Its complex structure suggests potential interactions with biological macromolecules such as DNA and proteins.
Anticancer Potential
Recent studies have evaluated the anticancer activity of A01 against several cancer cell lines:
-
Cell Lines Tested :
- MDA-MB231 (breast cancer)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- Methodology :
-
Findings :
- A01 exhibited significant cytotoxic effects on the tested cell lines. The results indicated that A01 could induce apoptosis in these cells, suggesting its potential as a therapeutic agent in cancer treatment.
| Cell Line | IC50 Value (μM) | Apoptosis Induction |
|---|---|---|
| MDA-MB231 | 12.5 | Yes |
| MCF-7 | 15.0 | Yes |
| HeLa | 10.0 | Yes |
The mechanism by which A01 exerts its anticancer effects has been explored through various computational and experimental approaches:
- Molecular Docking Studies :
- Caspase Activity :
- Lactate Dehydrogenase Release :
Study 1: In Vitro Efficacy Against Breast Cancer Cells
A study published in December 2023 evaluated the efficacy of A01 against breast cancer cell lines MDA-MB231 and MCF-7. The results demonstrated that A01 significantly reduced cell viability at concentrations below 20 μM, with apoptosis confirmed via flow cytometry analysis.
Study 2: Molecular Dynamics Simulations
Further investigations employed molecular dynamics simulations to assess the stability of the A01-DNA complex over time. The simulations revealed that A01 maintains stable interactions with DNA under physiological conditions, indicating its potential for therapeutic applications .
Scientific Research Applications
Anticancer Applications
- Mechanism of Action :
- Clinical Use :
-
Case Studies :
- A study published in the Journal of Clinical Oncology demonstrated that Doxorubicin combined with cyclophosphamide significantly improved survival rates in patients with early-stage breast cancer compared to those receiving cyclophosphamide alone .
- Another research highlighted its efficacy in treating acute lymphoblastic leukemia (ALL), showing a complete remission rate of approximately 80% when used as part of a multi-drug regimen .
Pharmacokinetics and Toxicity
- Pharmacokinetics :
- Toxicity Profile :
Research Developments
- Novel Formulations :
- Combination Therapies :
Comparison with Similar Compounds
Daunorubicin Hydrochloride
Structure: Shares the same tetracyclic core and amino sugar as doxorubicin but differs at the C9 substituent (acetyl group instead of hydroxyacetyl) .
- Molecular formula: C₂₇H₃₀ClNO₁₀
- Therapeutic profile: Primarily used for acute myeloid and lymphocytic leukemias . Toxicity: Higher myelosuppression but lower cardiotoxicity compared to doxorubicin .
13-Deoxy-Daunorubicin (Impurity)
Structure: Lacks the hydroxyl group at C13, a modification observed in daunorubicin impurities .
Aglycone Derivatives
Example: (7S,9S)-6,9,11-Trihydroxy-9-(2-Hydroxyacetyl)-7-[(2R,4S,6R)-4-Hydroxy-6-Methyloxan-2-Yl]Oxy-4-Methoxy-8,10-Dihydro-7H-Tetracene-5,12-Dione (aglycone form without the amino sugar) .
- Molecular formula : C₂₇H₂₈O₁₁
- Key differences: Absence of the amino sugar reduces water solubility and cellular uptake. Bioactivity: Lower DNA-binding affinity but retained redox activity, leading to altered cytotoxicity profiles .
Pharmacological and Toxicological Comparisons
Efficacy
Metabolism and Toxicity
Research Findings and Innovations
- Structural modifications: The impurity 13-deoxy-daunorubicin illustrates how minor changes (e.g., loss of C13 hydroxyl) can disrupt metabolic activation and therapeutic efficacy .
Preparation Methods
Initial Cyclization and Oxidation
The tetracene-dione scaffold is synthesized from a naphthoquinone precursor through a Diels-Alder reaction with a substituted diene, followed by oxidative aromatization. Key conditions involve:
-
Diene preparation : 1,3-butadiene derivatives functionalized with methoxy and hydroxyl groups.
-
Cycloaddition : Conducted in anhydrous toluene at 110°C for 48 hours, yielding a bicyclic adduct.
-
Oxidation : Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane at room temperature to afford the tetracene-dione core.
Table 1: Reaction Conditions for Core Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Diels-Alder Cyclization | Toluene, 110°C, 48 h | 65 |
| Oxidative Aromatization | DDQ (2.5 equiv), CH₂Cl₂, rt, 12 h | 78 |
Functionalization of the Tetracene Core
Regioselective Methoxylation at C4
The C4 methoxy group is introduced via nucleophilic aromatic substitution using sodium methoxide under phase-transfer conditions:
Hydroxyacetyl Group Installation at C9
A two-step protection-acylation-hydrolysis sequence ensures regioselectivity:
-
Protection : C9 hydroxyl is shielded as a tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole in DMF.
-
Acylation : Reaction with bromoacetyl bromide in THF at -20°C, catalyzed by DMAP.
-
Deprotection/Hydrolysis : TBS removal with TBAF (tetrabutylammonium fluoride) followed by aqueous NaOH hydrolysis to yield the hydroxyacetyl group.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Protection | TBSCl, imidazole, DMF, rt, 4 h | 89 |
| Acylation | Bromoacetyl bromide, DMAP, THF, -20°C | 75 |
| Deprotection | TBAF, THF/H₂O, rt, 2 h | 91 |
Glycosidic Coupling at C7
Synthesis of the Oxan-2-yl Donor
The (2S,4R,5S,6R)-4-amino-5-hydroxy-6-methyloxane moiety is prepared via:
-
Koenigs-Knorr glycosylation : Bromination of peracetylated methyl oxane followed by amination with aqueous NH₃.
-
Deprotection : Sequential hydrolysis of acetyl groups using NaOMe/MeOH.
Mitsunobu Coupling
The glycosidic bond is established via Mitsunobu reaction:
-
Conditions : DIAD (diisopropyl azodicarboxylate, 1.2 equiv), PPh₃ (1.5 equiv), anhydrous THF, 0°C to rt, 18 h.
-
Yield : 68% after silica gel chromatography (CH₂Cl₂/MeOH 95:5).
Final Deprotection and Salt Formation
Global Deprotection
Remaining protecting groups (e.g., tert-butyl esters) are cleaved using TFA (trifluoroacetic acid)/H₂O (95:5) at 0°C for 1 h, achieving quantitative deprotection.
Hydrochloride Salt Precipitation
The free base is treated with HCl (4.0 M in dioxane) in ethanol, yielding the hydrochloride salt after cooling and filtration.
Table 3: Salt Formation Parameters
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| HCl Concentration | 4.0 M in dioxane |
| Temperature | 0°C |
| Final Purity (HPLC) | >99% |
Analytical Characterization
Spectroscopic Validation
Chiral Purity Confirmation
Chiral HPLC (Chiralpak® IC-3, hexane/iPrOH 85:15) confirmed >99% enantiomeric excess, validating stereochemical fidelity during glycosylation.
Industrial-Scale Considerations
Process Intensification
-
Continuous Flow Synthesis : Microreactors enhance heat/mass transfer during exothermic steps (e.g., Mitsunobu reaction).
-
Catalyst Recycling : Immobilized triphenylphosphine on silica minimizes reagent waste.
Cost Optimization
-
Solvent Recovery : Distillation reclaims >90% THF and DMF.
-
Alternative Glycosylation : Enzymatic methods using glycosyltransferases reduce reliance on hazardous reagents.
Challenges and Mitigation Strategies
Stereochemical Drift During Glycosylation
Byproduct Formation in Acylation
-
Cause : Overacylation at C11 hydroxyl.
-
Solution : Stoichiometric control (1.05 equiv bromoacetyl bromide) and slow addition rates.
Q & A
Q. What analytical techniques are recommended for confirming the stereochemical configuration of this compound?
- Methodological Answer : Stereochemical validation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., NOESY/ROESY for spatial proximity analysis) and X-ray crystallography. For example, highlights the use of -NMR to resolve complex spin systems in structurally related tetracyclic compounds. Advanced mass spectrometry (HRMS) can corroborate molecular weight, while circular dichroism (CD) may aid in distinguishing enantiomers. Computational tools like density functional theory (DFT) can predict NMR chemical shifts for comparison with experimental data .
Q. How can researchers optimize the synthetic yield of this compound given its complex glycosidic and tetracyclic moieties?
- Methodological Answer : Optimization involves stepwise protection/deprotection strategies for hydroxyl and amine groups. outlines a protocol for analogous compounds using NaOH in methanol for deprotection, followed by HCl-mediated acidification and purification via column chromatography. Reaction monitoring with TLC/HPLC and adjusting solvent polarity (e.g., methanol-water gradients) can minimize side products. Temperature control (e.g., 0–5°C for acid-sensitive steps) and catalytic hydrogenation for reducing intermediates may improve efficiency .
Q. What in vivo models are suitable for preliminary pharmacological testing of this compound?
- Methodological Answer : DSS-induced acute colitis models in mice (as described in ) are viable for anti-inflammatory studies. Researchers can administer the compound via oral gavage, with pretreatment protocols (e.g., 2 days prior to DSS exposure) to assess prophylactic efficacy. Endpoints include colon length measurement, histopathological scoring, and RT-PCR for inflammatory markers (e.g., COX-2). Ensure dose-ranging studies (e.g., 10–100 mg/kg) and inclusion of vehicle/positive controls (e.g., dexamethasone) .
Advanced Research Questions
Q. How can contradictory solubility data across experimental conditions be systematically resolved?
- Methodological Answer : Discrepancies in solubility (e.g., aqueous vs. organic solvents) require multi-technique validation. reports solubility values derived from QSPR models and experimental assays (e.g., shake-flask method). Use differential scanning calorimetry (DSC) to identify polymorphic forms affecting solubility, and dynamic vapor sorption (DVS) to assess hygroscopicity. Pair these with pH-solubility profiling and co-solvent screening (e.g., PEG 400, DMSO) to reconcile data inconsistencies .
Q. What computational strategies are effective for predicting this compound’s interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) can map binding affinities to targets like cyclooxygenase-2 (COX-2), informed by structural analogs in . Machine learning models (e.g., AlphaFold2 for protein-ligand dynamics) and molecular dynamics (MD) simulations (GROMACS) can assess stability of ligand-receptor complexes over nanosecond timescales. COMSOL Multiphysics integration ( ) enables multi-scale modeling of diffusion kinetics in biological matrices .
Q. How can researchers address variability in pharmacokinetic (PK) profiles observed across preclinical species?
- Methodological Answer : Allometric scaling from rodent to human PK requires species-specific adjustment for metabolic enzymes (e.g., CYP450 isoforms). and suggest using LC-MS/MS for plasma concentration profiling, with bile-duct cannulation to evaluate enterohepatic recirculation. Incorporate physiologically based pharmacokinetic (PBPK) modeling (GastroPlus) to simulate absorption/distribution, accounting for pH-dependent solubility and transporter-mediated uptake (e.g., OATP1C1 in ) .
Q. What experimental designs mitigate oxidative degradation during long-term stability studies?
- Methodological Answer : Accelerated stability testing (ICH Q1A guidelines) under varying humidity (40–75% RH) and temperature (25–40°C) can identify degradation pathways. Use inert atmospheres (N/Ar) during storage and add antioxidants (e.g., ascorbic acid) to formulations. HPLC-DAD/ELSD tracking of degradation products (e.g., quinone formation from tetracene oxidation) and forced degradation studies (UV light, HO) are critical. Pair with Arrhenius kinetics to predict shelf-life .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data between 2D cell cultures and 3D organoid models?
- Methodological Answer : 3D organoids (e.g., colon cancer spheroids) often show reduced compound penetration due to extracellular matrix barriers, unlike monolayer cultures. Use fluorescence-labeled analogs () to quantify intracellular accumulation via confocal microscopy. Adjust dosing regimens based on diffusion coefficients calculated using Fick’s law. Validate with ATP-based viability assays (CellTiter-Glo) in both models, and correlate with transcriptomic profiling (RNA-seq) to identify resistance mechanisms .
Q. What statistical approaches are robust for analyzing non-linear dose-response relationships in enzyme inhibition assays?
- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Bootstrap resampling (10,000 iterations) can estimate confidence intervals for IC values. For partial inhibition, use the Cheng-Prusoff equation to adjust for substrate competition. emphasizes linking results to theoretical frameworks (e.g., Michaelis-Menten kinetics) to distinguish allosteric vs. competitive inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
